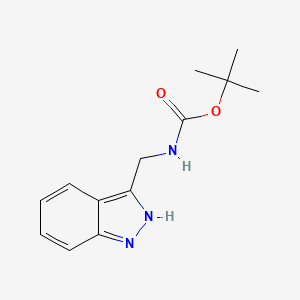
tert-butyl N-(1H-indazol-3-ylmethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“tert-butyl N-(1H-indazol-3-ylmethyl)carbamate” is a chemical compound with the CAS Number: 2387600-26-0 . It has a molecular weight of 247.3 and its IUPAC name is tert-butyl ((1H-indazol-3-yl)methyl)carbamate . The compound appears as a white solid .
Molecular Structure Analysis
The InChI code for the compound is1S/C13H17N3O2/c1-13(2,3)18-12(17)14-8-11-9-6-4-5-7-10(9)15-16-11/h4-7H,8H2,1-3H3,(H,14,17)(H,15,16) . The Smiles representation is CC(C)(C)OC(=O)NC/C1=N/NC2=C1C=CC=C2 . Physical And Chemical Properties Analysis
The compound has a molecular weight of 247.3 . It appears as a white solid . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the search results.Applications De Recherche Scientifique
Chemoselective Conversion and Synthesis
- Indium(III) bromide and chloride have been identified as highly efficient catalysts for the N-tert-butoxycarbonylation of amines with (Boc)2O at room temperature and under solvent-free conditions. This process facilitates the conversion of various aromatic, heteroaromatic, and aliphatic amines to N-tert-butyl-carbamates in excellent yields, demonstrating chemoselectivity without competitive side reactions such as isocyanate, urea, and N,N-di-t-Boc formation. This methodology highlights the potential for selective functionalization in synthetic organic chemistry, including the modification of compounds similar to tert-butyl N-(1H-indazol-3-ylmethyl)carbamate (S. Chankeshwara & A. Chakraborti, 2006).
Structural Analysis and Molecular Interactions
- Carbamate derivatives have been synthesized and structurally characterized, revealing the significance of strong and weak hydrogen bonds in assembling molecules into a three-dimensional architecture. This structural insight into carbamate compounds underscores the importance of molecular interactions in defining the properties and potential applications of new compounds, including tert-butyl N-(1H-indazol-3-ylmethyl)carbamate (U. Das et al., 2016).
Novel Synthetic Routes and Building Blocks
- tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been presented as the first class of N-(Boc) nitrone equivalents, offering new avenues for the synthesis of N-(Boc)hydroxylamines. This work illustrates the versatility of tert-butyl N-hydroxycarbamate derivatives as building blocks in organic synthesis, potentially applicable to the synthesis and functionalization of molecules like tert-butyl N-(1H-indazol-3-ylmethyl)carbamate (Xavier Guinchard et al., 2005).
Advanced Materials and Sensory Applications
- New benzothizole-modified carbazole derivatives have been synthesized, demonstrating the role of tert-butyl groups in gel formation and the construction of strong blue emissive nanofibers. These materials have shown high performance in detecting volatile acid vapors, suggesting potential for similar tert-butyl carbamate compounds in sensory applications (Jiabao Sun et al., 2015).
Propriétés
IUPAC Name |
tert-butyl N-(2H-indazol-3-ylmethyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-13(2,3)18-12(17)14-8-11-9-6-4-5-7-10(9)15-16-11/h4-7H,8H2,1-3H3,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQTBKOYAGIXDLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C2C=CC=CC2=NN1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d]thiazol-5-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2673000.png)
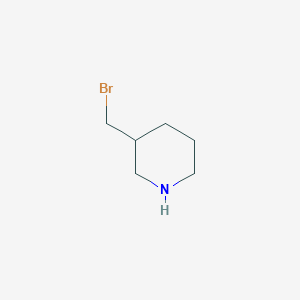
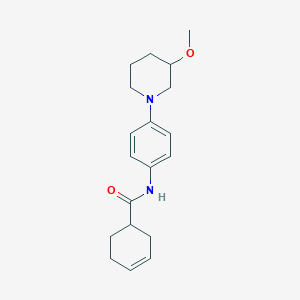
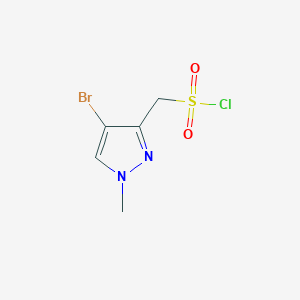
![N-(4-ethylphenyl)-2-{[6-(2-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2673005.png)
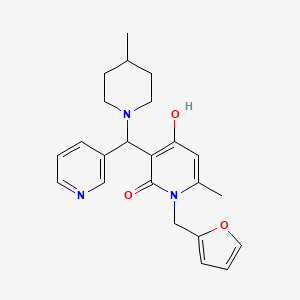
![(Z)-2-Cyano-3-[3-(difluoromethoxy)-4-methoxyphenyl]-N-(3-methoxyphenyl)prop-2-enamide](/img/structure/B2673007.png)
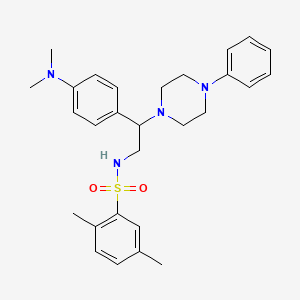
![N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butyramide](/img/structure/B2673009.png)
![(Z)-ethyl 2-(2-((4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2673013.png)
![(E)-4-(Dimethylamino)-N-[(2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methyl]but-2-enamide](/img/structure/B2673017.png)
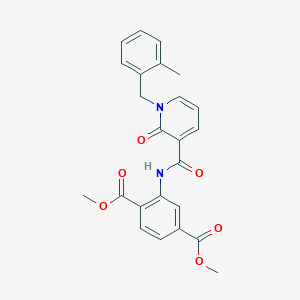
![3-(2-chlorophenyl)-N'-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2673022.png)
![1-[(3-chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2673023.png)